2-Bromo-4-(2-nitroethenyl)phenol
Description
2-Bromo-4-(2-nitroethenyl)phenol is a brominated aromatic compound characterized by a phenolic hydroxyl group, a bromine atom at the 2-position, and a nitroethenyl substituent at the 4-position. This compound has been isolated from natural sources such as the Arctic sea ice bacterium Salegentibacter sp. T436 () and the salt marsh plant Sesuvium portulacastrum (). It exhibits notable biological activities, including antimicrobial and cytotoxic properties, with 2-nitro-4-(2-nitroethenyl)-phenol identified as the most potent derivative in its class (). Its unique structure, combining electron-withdrawing nitro and bromine groups, contributes to its reactivity and bioactivity, making it a subject of interest in medicinal and environmental chemistry.
Properties
CAS No. |
61131-62-2 |
|---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-bromo-4-(2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6BrNO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H |
InChI Key |
MQHHSWYNTKTTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, properties, and bioactivities of 2-bromo-4-(2-nitroethenyl)phenol and related bromophenols:
Key Comparisons
Electronic Effects and Acidity
- Nitroethenyl Group: The nitroethenyl substituent in this compound is strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl group (pKa expected to be <8.7). This contrasts with electron-donating groups like tert-butyl (2-BTBP, pKa ~8.71) or isopropyl (pKa ~8.71), which reduce acidity .
- Trifluoromethyl Group: The -CF₃ group in 2-bromo-4-(trifluoromethyl)phenol is also electron-withdrawing but less resonance-active than nitroethenyl, resulting in intermediate acidity .
Bioactivity
- Antimicrobial and Cytotoxic Activity: The nitroethenyl group in this compound is critical for its potent bioactivity, likely due to its ability to disrupt microbial membranes or interact with cellular targets via electrophilic nitro groups .
- Hydroxylated Brominated Diphenyl Ethers (OH-BDEs): Compounds like 2,6-dibromo-4-(2,4-dibromophenoxy)phenol exhibit lower cytotoxicity but higher environmental persistence due to multiple bromine atoms .
Solubility and Reactivity
- Lipophilicity: The tert-butyl and isopropyl groups in 2-BTBP and 2-bromo-4-isopropylphenol enhance lipophilicity, improving solubility in organic solvents but reducing water solubility .
- Polarity: Hydroxymethyl-substituted derivatives (e.g., 2-bromo-4-(hydroxymethyl)phenol) are more polar, favoring aqueous solubility .
Research Implications and Challenges
- Structural Optimization : Modifying the nitroethenyl group (e.g., introducing halogens or methyl groups) could enhance bioactivity or reduce toxicity.
- Environmental Impact : Brominated compounds like OH-BDEs raise concerns about bioaccumulation, necessitating comparative ecotoxicity studies .
- Analytical Challenges: Isomeric bromophenols (e.g., para- vs. ortho-substituted OH-BDEs) require advanced techniques like tandem MS for differentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
